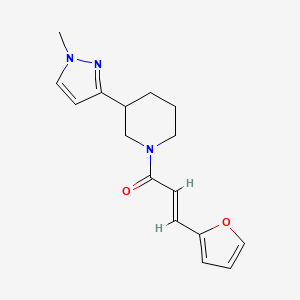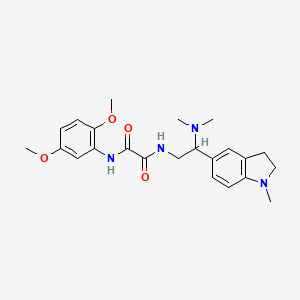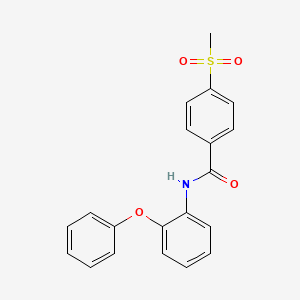![molecular formula C15H12N4O B2958847 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole CAS No. 2310124-93-5](/img/structure/B2958847.png)
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole is a complex heterocyclic compound that features a fused ring system combining pyrrolo[3,4-b]pyridine and benzodiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific signaling pathways involved in tumor growth.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
Target of Action
The primary targets of the compound “5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole” are currently unknown. The compound belongs to the class of pyrrolopyrazine derivatives , which have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities . .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound would depend on its exact targets, which are currently unknown.
Result of Action
Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives , it is likely that this compound would have multiple effects at the molecular and cellular level. The exact effects would depend on the compound’s specific targets and mode of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction can be carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or benzodiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: Shares a similar pyridine ring structure and is known for its biological activities.
Pyrrolo[2,3-b]pyridine: Another related compound with a fused pyridine ring, used in various medicinal chemistry applications.
Pyrrolo[1,2-a]pyrazine: Contains a pyrrole and pyrazine ring, exhibiting a range of biological activities.
Uniqueness
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-1,3-benzodiazole is unique due to its specific fused ring system, which provides distinct electronic and steric properties. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable scaffold in drug discovery and development.
Eigenschaften
IUPAC Name |
3H-benzimidazol-5-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(10-3-4-12-13(6-10)18-9-17-12)19-7-11-2-1-5-16-14(11)8-19/h1-6,9H,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLUWGNYBLUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC4=C(C=C3)N=CN4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)

![4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol](/img/structure/B2958767.png)
![N-[(cyclohexylcarbamothioyl)amino]-2-(4-nitrophenoxy)acetamide](/img/structure/B2958768.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2958770.png)

![(2E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2958772.png)
![2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B2958774.png)


![N-(3-methoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2958781.png)


